3-Butyl-4-methoxy-1(3H)-isobenzofuranone, also known as (S)-3-butyl-1(3H)-isobenzofuranone or 3-N-butylphthalide, is an organic compound classified within the benzofuranones. This compound is notable for its celery-like flavor and is primarily sourced from plants such as wild celery (Apium graveolens) and lovage (Levisticum officinale) . The chemical structure of 3-butyl-4-methoxy-1(3H)-isobenzofuranone consists of a benzene ring fused to a furanone, which contributes to its unique properties and potential applications in various fields, including food science and medicinal chemistry.
3-Butyl-4-methoxy-1(3H)-isobenzofuranone is predominantly found in natural sources, particularly in wild celery and lovage, where it exists in significant concentrations. It has also been detected in other culinary herbs such as dill and parsley, making it a potential biomarker for the consumption of these foods .
The synthesis of 3-butyl-4-methoxy-1(3H)-isobenzofuranone can be achieved through various organic reactions. One common method involves the condensation of butyl-substituted aromatic compounds with phthalic anhydride or similar derivatives under acidic conditions. This reaction typically requires careful control of temperature and the use of solvents like toluene or xylene to facilitate cyclization .
In practice, the synthesis may involve several steps:
These reactions often require optimization of conditions such as temperature, solvent choice, and catalyst selection to maximize yield and purity .
The molecular formula for 3-butyl-4-methoxy-1(3H)-isobenzofuranone is , with a molecular weight of approximately 190.24 g/mol. The compound features a distinctive structure characterized by:
The InChI key for this compound is HJXMNVQARNZTEE-UHFFFAOYSA-N, which provides a unique identifier for chemical databases .
Key structural data include:
These identifiers are crucial for researchers seeking information on this compound in chemical literature and databases .
3-butyl-4-methoxy-1(3H)-isobenzofuranone can participate in various chemical reactions typical of benzofuranones, including:
For example, in electrophilic substitution reactions, the methoxy group can enhance electron density on the aromatic system, facilitating reactions with electrophiles such as bromine or nitrating agents. Reaction conditions such as temperature and solvent must be optimized to achieve desired outcomes without decomposing the product .
The mechanism of action for 3-butyl-4-methoxy-1(3H)-isobenzofuranone primarily revolves around its interactions with biological systems. As a flavor compound, it may exert effects on taste receptors, influencing sensory perception in food applications. Additionally, its structural features suggest potential interactions with biological targets at the molecular level, possibly affecting metabolic pathways related to flavor perception .
The physical properties of 3-butyl-4-methoxy-1(3H)-isobenzofuranone include:
Chemical properties include:
Relevant analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are often employed to characterize this compound further .
The applications of 3-butyl-4-methoxy-1(3H)-isobenzofuranone span several fields:
Additionally, ongoing research may explore its role as a biomarker for dietary intake of specific herbs containing this compound .
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